5-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione
Description
5-Methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-2,3-dione is a synthetic indole-2,3-dione (isatin) derivative. Its structure comprises:
- Indole-2,3-dione core: A bicyclic scaffold with ketone groups at positions 2 and 2.
- 5-Methyl substitution: A methyl group at position 5, which may enhance lipophilicity and steric effects.
This compound’s design likely aims to optimize pharmacokinetic or pharmacodynamic properties by balancing hydrophobic (naphthalene) and hydrophilic (dione) moieties.
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
5-methyl-1-(2-naphthalen-2-yloxyethyl)indole-2,3-dione |
InChI |
InChI=1S/C21H17NO3/c1-14-6-9-19-18(12-14)20(23)21(24)22(19)10-11-25-17-8-7-15-4-2-3-5-16(15)13-17/h2-9,12-13H,10-11H2,1H3 |
InChI Key |
PBSLPIYJCCHTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic methods exist for the preparation of this compound. One notable approach involves the Fischer indole synthesis . Here’s a simplified version of the synthetic route:
- Start with cyclohexanone (106) and phenylhydrazine hydrochloride (107).
- React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
- This yields the tricyclic indole compound (−)-108 in good yield (84% yield).
- Further transformations can lead to related compounds, such as azepinoindole 109 .
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for laboratory-scale preparation.
Chemical Reactions Analysis
Oxidation: The indole nucleus can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: The naphthalene moiety allows for substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Major Products: The major products formed during these reactions include various indole derivatives, potentially with altered biological properties.
Scientific Research Applications
Building Blocks: Researchers use this compound as a building block for more complex molecules.
Functionalization: Its unique structure allows for functionalization and modification.
Anticancer Properties: Some indole derivatives exhibit anticancer activity.
Microbial Activity: Investigation into its effects on microbes is ongoing.
Drug Development: Researchers explore its potential as a drug scaffold.
Materials Science: Indole-based materials find applications in organic electronics and sensors.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
Structural Analogues of Indole-2,3-dione Derivatives
The following table compares key structural features and reported activities of related compounds:
Key Observations :
- Position 1 Modifications: The target compound’s naphthalenyloxyethyl group contrasts with diethylaminomethyl (electron-donating) or biotin-PEG (bulky, hydrophilic) groups in others. The naphthalene moiety may enhance binding to aromatic receptors or improve blood-brain barrier penetration .
- Position 5 Substitutions : Methyl (target compound) vs. bromo () affects electronic properties. Bromo’s electron-withdrawing nature may enhance anticonvulsant activity, while methyl could improve metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solid-State Forms : discusses amorphous solid forms of a naphthalene-containing pyrazole derivative, implying that the target compound may also exhibit polymorphic behavior affecting bioavailability .
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